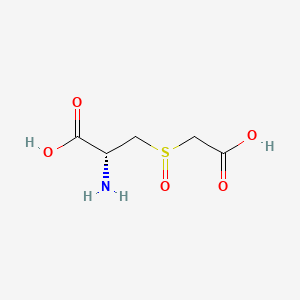

3-((Carboxymethyl)sulfinyl)alanine

描述

3-((Carboxymethyl)sulfinyl)alanine: is an organic compound with the molecular formula C5H9NO5S L-Alanine, 3-[®-(carboxymethyl)sulfinyl]- . This compound is a non-natural amino acid and is characterized by the presence of a sulfinyl group attached to the alanine backbone .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Carboxymethyl)sulfinyl)alanine typically begins with the amino acid L-alanine One common method involves the use of L-glycine as a starting material, which undergoes a series of chemical reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions: 3-((Carboxymethyl)sulfinyl)alanine undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.

Reduction: The sulfinyl group can be reduced back to a sulfide.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of substituted alanine derivatives .

科学研究应用

3-((Carboxymethyl)sulfinyl)alanine has a wide range of applications in scientific research, including:

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a chiral auxiliary in asymmetric synthesis .

Biology:

- Studied for its role in enzyme inhibition and protein modification .

- Used in the synthesis of peptide analogs for biological studies .

Medicine:

- Investigated for its potential as a therapeutic agent in treating certain diseases.

- Used in the development of drug delivery systems .

Industry:

- Employed in the production of specialty chemicals .

- Used in the formulation of cosmetic products .

作用机制

The mechanism of action of 3-((Carboxymethyl)sulfinyl)alanine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The compound can also modify proteins through covalent attachment to specific amino acid residues, altering their function and activity .

相似化合物的比较

- 3-Sulfino-L-alanine

- S-(3-carboxymethylthio)-L-alanine

- Carbocisteine ®-S-Oxide

Comparison: 3-((Carboxymethyl)sulfinyl)alanine is unique due to its specific sulfinyl group attached to the alanine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

生物活性

3-((Carboxymethyl)sulfinyl)alanine, also known as L-Alanine, 3-[(carboxymethyl)sulfinyl]-, is an organosulfur compound with notable biological activities. Its unique structure, featuring a sulfinyl group and a carboxymethyl side chain, enhances its solubility and reactivity compared to other amino acids. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

- Molecular Formula : C5H9NO4S

- Molecular Weight : 195.19 g/mol

- Density : 1.714 g/cm³

- Boiling Point : 582.8ºC at 760 mmHg

The presence of the sulfinyl group is particularly significant as it contributes to the compound's biological activity by enabling interactions with various enzymes and receptors.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate binding and subsequent catalysis.

- Protein Modification : It may covalently attach to specific amino acid residues within proteins, altering their function and activity.

Biological Activities

Research indicates that this compound possesses several significant biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may help mitigate oxidative stress by scavenging reactive oxygen species (ROS), which play a role in cellular signaling pathways.

- Cellular Signaling : Its structure resembles other biologically active amino acids, suggesting potential roles in cellular signaling mechanisms.

- Therapeutic Applications : Due to its biological activity, it may serve as a lead compound in drug discovery for conditions related to oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Functional Group | Key Characteristics |

|---|---|---|

| L-Cysteine | Thiol | Antioxidant; important for protein structure |

| L-Methionine | Thioether | Essential amino acid; involved in methylation |

| Carbocisteine Sulfoxide | Sulfoxide | Used in respiratory treatments |

This compound stands out due to its specific combination of functionalities, which may confer distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

Recent studies have explored the effects of this compound on various biological systems:

- Neuroprotective Effects : A study indicated that compounds with similar structures exhibited neuroprotective properties by mimicking superoxide dismutase (SOD) activity, suggesting potential applications in neurodegenerative diseases .

- Metabolic Regulation : Research on the interactions of this compound with metabolic enzymes is ongoing, focusing on its role in regulating metabolic pathways and cellular homeostasis.

属性

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfinyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSIUCROZRSMS-JAFRLTCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943254 | |

| Record name | 3-(Carboxymethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20960-90-1 | |

| Record name | Alanine, 3-((carboxymethyl)sulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020960901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Carboxymethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。